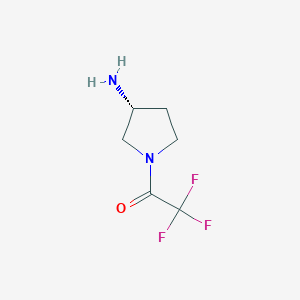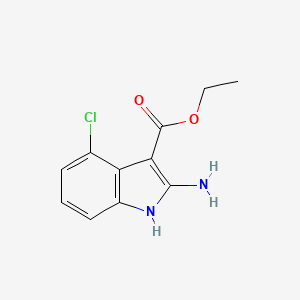
2-Amino-4-chloro-1H-indole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a chemical compound with the linear formula C11H12N2O2 . It belongs to the family of heterocyclic organic compounds known as indoles . Indoles are significant in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and potential to be the target . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate has a molecular weight of 204.23 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylates substitués ont été rapportés comme des agents antiviraux .
Activité Anti-inflammatoire
Certains dérivés de l'indole ont démontré des activités anti-inflammatoires . Par exemple, les composés (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités anti-inflammatoires et analgésiques .
Activité Anticancéreuse
Les dérivés de l'indole ont été utilisés dans le traitement des cellules cancéreuses . L'application des dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses a suscité un intérêt croissant ces dernières années .
Activité Antimicrobienne
Les dérivés de l'indole possèdent également des propriétés antimicrobiennes . Le noyau indole a été trouvé dans de nombreuses molécules de médicaments synthétiques importantes, qui se lient avec une forte affinité à plusieurs récepteurs, ce qui les rend utiles dans le développement de nouveaux dérivés antimicrobiens .
Activité Antidiabétique
Les dérivés de l'indole ont montré un potentiel dans le traitement du diabète . Ils se sont avérés posséder des activités antidiabétiques, ce qui a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole .
Activité Antimalarienne
Les dérivés de l'indole ont été utilisés dans le traitement du paludisme . Ils ont montré des activités antimalariennes, ce qui constitue un autre domaine d'intérêt pour les chercheurs .
Mécanisme D'action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with multiple receptors in the body .
The specific biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets . Similarly, the pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of indole derivatives can also vary .
The molecular and cellular effects of an indole derivative’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other compounds, could potentially influence the compound’s action, efficacy, and stability .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate has been found to interact with proteins involved in inflammatory pathways, potentially reducing inflammation .
Cellular Effects
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate can influence gene expression by altering the activity of transcription factors and other regulatory proteins . In addition to its anticancer effects, the compound has shown potential in modulating cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular behavior, including reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies have also indicated that Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and inflammation . Higher doses of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate can lead to toxic or adverse effects, including organ damage and impaired cellular function . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate .
Metabolic Pathways
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can exert their own biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile . Additionally, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues . Additionally, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate’s transport and distribution can affect its overall efficacy and toxicity, as well as its potential for off-target effects .
Subcellular Localization
Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects . For example, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPPYLRQKXNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668217 | |
| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126602-44-5 | |
| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
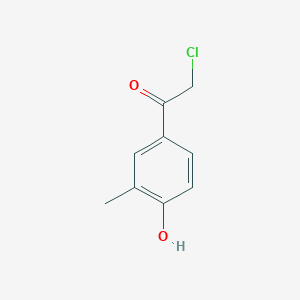
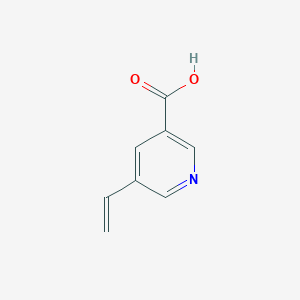


![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
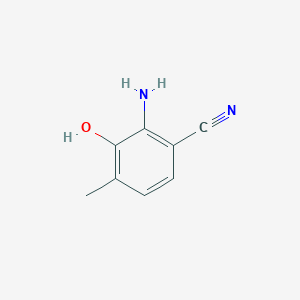
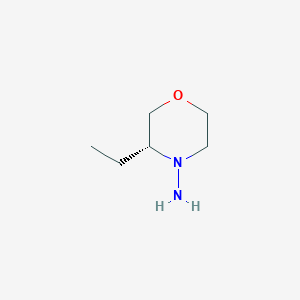


![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)



